(4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound "(4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" belongs to the 1,4-benzothiazine family, characterized by a sulfur- and nitrogen-containing heterocyclic core. The structure includes a 4-methoxyphenyl group attached via a ketone linkage and a 3-methylphenyl substituent on the benzothiazine ring.
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-16-6-5-7-18(14-16)24-15-22(23(25)17-10-12-19(28-2)13-11-17)29(26,27)21-9-4-3-8-20(21)24/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTOUJPIKWJSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone represents a novel class of benzothiazine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity, synthesis, and pharmacological implications of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.9 g/mol. The structure features a benzothiazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.9 g/mol |
| CAS Number | 1114653-42-7 |
Antimicrobial Properties
Research indicates that benzothiazine derivatives exhibit significant antimicrobial activity. The compound has shown efficacy against various strains of bacteria and fungi. For instance:
- Gram-positive bacteria : Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of ≤0.25 μg/mL.
- Gram-negative bacteria : Demonstrated activity against Acinetobacter baumannii (MIC ≤0.25 μg/mL).
- Fungal strains : Exhibited antifungal activity against Candida albicans and Cryptococcus neoformans, both with MIC ≤0.25 μg/mL.
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assessments using various cell lines have shown that the compound possesses selective toxicity. For example, in vitro studies revealed:
- CC₅₀ values (the concentration required to kill 50% of the cells) ranged from 0.52 μM to >32 μM depending on the analog tested.
- The compound exhibited lower toxicity profiles compared to other benzothiazine derivatives, indicating a favorable therapeutic index.
The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and disruption of fungal cell membranes. This dual action enhances its therapeutic potential against both bacterial and fungal infections.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several benzothiazine derivatives, including our compound. The results indicated that:
- The compound outperformed several existing antibiotics in inhibiting growth against resistant strains.
- It demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Study 2: Cytotoxicity in Cancer Cell Lines
In another study focusing on cancer therapeutics, the compound was tested against various cancer cell lines:
- It showed significant cytotoxic effects on HeLa and MCF-7 cells with IC₅₀ values ranging from 5 to 10 μM.
- The selectivity index suggested that it could be further developed as an anticancer agent with minimal side effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structure and Substituent Variations
Key structural analogs (Table 1) share the 1,4-benzothiazine backbone but differ in substituents and additional functional groups:
Table 1: Structural Comparison of Benzothiazine Derivatives
| Compound Name | Core Structure | R1 Substituent | R2 Substituent | Additional Groups |
|---|---|---|---|---|
| Target Compound | 1,4-benzothiazine | 4-methoxyphenyl | 3-methylphenyl | None |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 1,4-benzothiazine | Phenyl | 4-butylphenyl | None |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 1,4-benzothiazine | 4-ethylphenyl | 3-methylphenyl | 7-fluoro |
| 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine | 1,4-benzoxathiine | 6-methoxy | Thiophen-2-yl | None |
Key Observations:
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Molecular Weight and Solubility : The 4-butylphenyl group in increases hydrophobicity compared to the target’s methoxyphenyl group. The 7-fluoro substituent in may enhance metabolic stability .
- Elemental Composition : For benzoxathiine derivatives (), calculated values (C: 70.29%, H: 4.72%) align closely with experimental results (C: 70.26%, H: 4.79%), suggesting high purity and structural integrity .
Structural Analysis Techniques
Crystallographic software like SHELX and ORTEP () are industry standards for resolving anisotropic displacement parameters and molecular geometries . These tools enable precise comparison of bond lengths, angles, and ring puckering (e.g., Cremer-Pople coordinates in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
